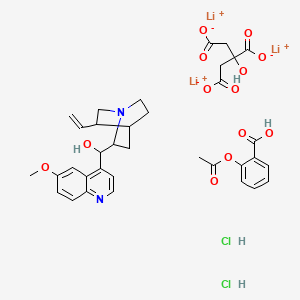
Togal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Togal, also known as this compound, is a useful research compound. Its molecular formula is C35H39Cl2Li3N2O13 and its molecular weight is 787.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How to formulate a measurable research question on Togal's biochemical mechanisms?
- Methodology : Begin by identifying gaps in existing literature using structured searches (e.g.,
intitle:"this compound" AND "mechanism"in Google Scholar ). Narrow the scope to avoid overly broad inquiries (e.g., "How does this compound interact with [specific protein] under [defined conditions]?"). Ensure testability via experimental assays (e.g., spectrophotometry) or computational modeling .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodology : Use advanced search operators:
author:"Researcher Name"to track seminal studies.source:"Journal Name"to filter high-impact publications.- Combine Boolean terms (e.g.,
This compound AND (synthesis OR degradation) NOT industrial) . Organize findings using citation managers (e.g., Zotero) and annotate conflicting results for further investigation .
Q. How to design an experiment investigating this compound's stability under varying pH conditions?
- Methodology :
- Variables : Independent (pH levels), dependent (degradation rate), controlled (temperature, solvent).
- Tools : Use HPLC for quantitative analysis and triplicate trials to reduce sampling errors .
- Ethics : Adhere to institutional biosafety protocols for handling reactive compounds .
Q. What data collection methods are suitable for studying this compound's in vitro effects?
- Methodology : Differentiate between:
| Data Type | Tools | Considerations |
|---|---|---|
| Quantitative | Spectrophotometry, LC-MS | Calibration curves, replicates |
| Qualitative | Microscopy, NMR | Observer bias mitigation |
| Reference for experimental frameworks. |
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported binding affinities across studies?
- Methodology :
- Triangulation : Compare methodologies (e.g., surface plasmon resonance vs. isothermal titration calorimetry).
- Meta-analysis : Apply statistical models (e.g., random-effects) to account for inter-study variability .
- Replication : Design a standardized protocol to isolate variables (e.g., buffer composition) .
Q. What statistical approaches validate this compound's dose-response relationships in heterogeneous datasets?
- Methodology :
- Non-linear regression : Fit sigmoidal curves using tools like GraphPad Prism.
- Outlier detection : Apply Grubbs' test or Mahalanobis distance .
- Sensitivity analysis : Test robustness against assay noise (e.g., Monte Carlo simulations) .
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to study this compound's systemic impacts?
- Methodology :
- Pipeline development : Use platforms like KNIME or Galaxy for data harmonization.
- Pathway analysis : Tools such as STRING or KEGG to map interactions .
- Machine learning : Train models to identify biomarkers linked to this compound exposure .
Q. What ethical challenges arise in longitudinal studies of this compound's chronic exposure?
- Methodology :
- Informed consent : Update participants on emerging risks periodically.
- Data anonymization : Use cryptographic hashing for sensitive datasets .
- Conflict disclosure : Document funding sources and institutional review board (IRB) approvals .
Q. Tables for Methodological Reference
Table 1 : Common Pitfalls in this compound Research Design
Table 2 : Validated Assays for this compound Characterization
| Assay Type | Application | Sensitivity Range |
|---|---|---|
| Fluorescence quenching | Ligand-binding studies | 0.1–10 µM |
| Circular dichroism | Secondary structure analysis | 0.05–2 mg/mL |
| Microscale thermophoresis | Low-volume affinity measurements | 1 nM–1 mM |
属性
CAS 编号 |
8064-38-8 |
|---|---|
分子式 |
C35H39Cl2Li3N2O13 |
分子量 |
787.5 g/mol |
IUPAC 名称 |
trilithium;2-acetyloxybenzoic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropane-1,2,3-tricarboxylate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.C9H8O4.C6H8O7.2ClH.3Li/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5H,1H3,(H,11,12);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H;;;/q;;;;;3*+1/p-3 |
InChI 键 |
BJYYYLVNIDZUEL-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC(=O)OC1=CC=CC=C1C(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.Cl.Cl |
规范 SMILES |
[Li+].[Li+].[Li+].CC(=O)OC1=CC=CC=C1C(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.Cl.Cl |
同义词 |
togal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















